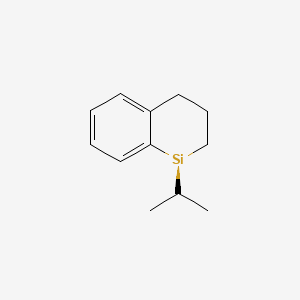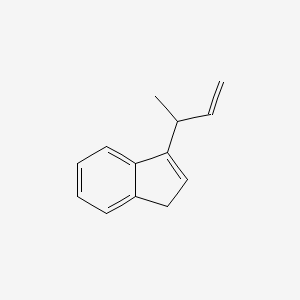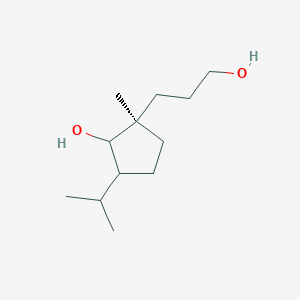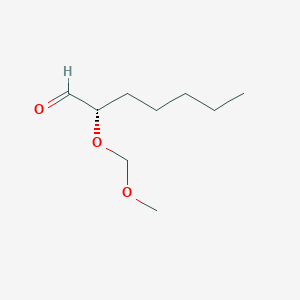![molecular formula C11H25NO4Si B14187151 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide CAS No. 926645-94-5](/img/structure/B14187151.png)
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a propanamide moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its ability to form strong bonds with both organic and inorganic substrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of 3-(trimethoxysilyl)propylamine: This intermediate is synthesized by reacting 3-chloropropyltrimethoxysilane with ammonia or an amine.
Coupling Reaction: The 3-(trimethoxysilyl)propylamine is then reacted with 2,2-dimethylpropanamide in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product specifications.
化学反应分析
Types of Reactions
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by the presence of catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires suitable nucleophiles and may be conducted in organic solvents under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane bonds leading to cross-linked siloxane networks.
Substitution: Formation of substituted silanes depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form durable and flexible networks.
作用机制
The mechanism of action of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. These reactions enable the compound to form strong and stable networks with both organic and inorganic substrates, enhancing the material properties of the resulting products.
相似化合物的比较
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine moiety instead of a propanamide group.
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: Contains a bromo group and triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is unique due to its specific combination of a trimethoxysilyl group and a propanamide moiety, which provides distinct properties such as enhanced hydrolytic stability and the ability to form strong siloxane networks. This makes it particularly useful in applications requiring durable and flexible materials.
属性
CAS 编号 |
926645-94-5 |
|---|---|
分子式 |
C11H25NO4Si |
分子量 |
263.41 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-(3-trimethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,3)10(13)12-8-7-9-17(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13) |
InChI 键 |
JRZMNVIEOXRAIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NCCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)

![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)



